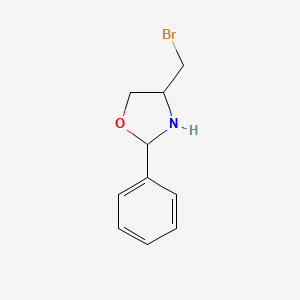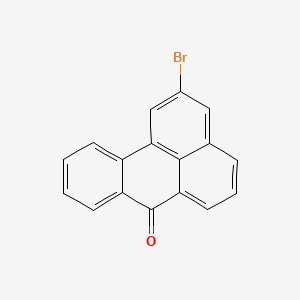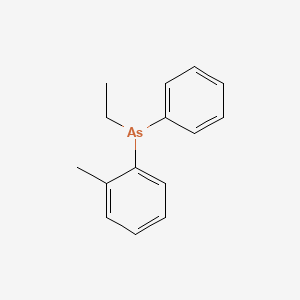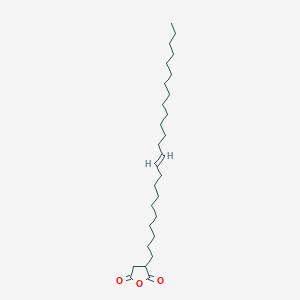![molecular formula C13H19NO2 B14506780 1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- CAS No. 65056-73-7](/img/structure/B14506780.png)
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- is a complex organic compound that belongs to the class of naphthalenediols This compound is characterized by the presence of a naphthalene ring system with two hydroxyl groups and an amino group substituted with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the synthetic routes for cost-effectiveness and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different naphthalene derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium (VI) oxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinones, reduced naphthalene derivatives, and substituted naphthalenediols.
Applications De Recherche Scientifique
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl and amino groups play a crucial role in these interactions, facilitating binding and reactivity with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans-: Similar structure but lacks the amino group.
1-Naphthalenol, 5,6,7,8-tetrahydro-: Similar naphthalene ring system but different functional groups.
1,8-Naphthalenediol: Similar diol structure but different substitution pattern.
Uniqueness
1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]- is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
65056-73-7 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
6-(propan-2-ylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C13H19NO2/c1-8(2)14-10-4-5-11-9(7-10)3-6-12(15)13(11)16/h3,6,8,10,14-16H,4-5,7H2,1-2H3 |
Clé InChI |
APBTYABCTLBTAV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1CCC2=C(C1)C=CC(=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)

![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)

![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)


![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
